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Compound of Interest

Compound Name: 2-Amino-6-methylipyridin-3-ol

Cat. No.: B183335

For Immediate Release

This guide provides a detailed analysis for the structural confirmation of 2-Amino-6-
methylpyridin-3-ol utilizing *H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Due to the limited availability of direct experimental NMR data for 2-Amino-6-methylpyridin-3-
ol, this report presents a predicted NMR dataset based on established substituent effects on
the pyridine ring. For comparative purposes, comprehensive experimental data for the
structurally related isomer, 2-Amino-6-methylpyridine, is provided. This guide is intended for
researchers, scientists, and professionals in the field of drug development and organic
chemistry.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for
the unambiguous determination of molecular structures. By probing the magnetic properties of
atomic nuclei, NMR provides detailed information about the chemical environment, connectivity,
and spatial arrangement of atoms within a molecule. This guide focuses on the application of
1H and 3C NMR for the structural confirmation of 2-Amino-6-methylpyridin-3-ol.

The chemical structure of 2-Amino-6-methylpyridin-3-ol, with the conventional numbering of
the pyridine ring, is depicted below.
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Figure 1: Chemical Structure of 2-Amino-6-methylpyridin-3-ol.

Predicted *H and **C NMR Data for 2-Amino-6-
methylpyridin-3-ol

The following tables summarize the predicted *H and 13C NMR chemical shifts for 2-Amino-6-
methylpyridin-3-ol. These predictions are based on the analysis of substituent effects
observed in structurally similar compounds, including 2-amino-6-methylpyridine and 2-amino-3-
hydroxypyridine.

Table 1: Predicted *H NMR Spectral Data for 2-Amino-6-methylpyridin-3-ol

Chemical Shift (6, ppm) Multiplicity Assignment
~2.20 Singlet -CHs
~45-5.5 Broad Singlet -NH:z

~6.40 Doublet H-5

~7.10 Doublet H-4
~9.0-10.0 Broad Singlet -OH

Table 2: Predicted 3C NMR Spectral Data for 2-Amino-6-methylpyridin-3-ol
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Chemical Shift (6, ppm) Assighment
~20-25 -CHs
~110-115 C-5

~120-125 C-4

~140-145 C-3

~150-155 C-6

~155-160 C-2

Comparative Analysis with 2-Amino-6-
methylpyridine

For a robust structural confirmation, a comparative analysis with a known isomer is invaluable.

2-Amino-6-methylpyridine serves as an excellent alternative for this purpose. The experimental

1H and 13C NMR data for this compound are presented below.

Table 3: Experimental *H NMR Spectral Data for 2-Amino-6-methylpyridine

. . Coupling
Chemical Shift o ]
Multiplicity Constant (J, Assignment Reference
(5, ppm)
Hz)

2.28 Singlet - -CHs [1]

5.23 Broad Singlet - -NH:z [1]

6.13 Doublet 8.1 H-3 or H-5 [1]

6.32 Doublet 7.3 H-5 or H-3 [1]

7.14 Triplet 7.7 H-4 [1]

Table 4: Experimental 33C NMR Spectral Data for 2-Amino-6-methylpyridine
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Chemical Shift (6, ppm) Assignment Reference
24.5 -CHs [2]
104.5 C-3 [2]
113.8 C-5 [2]
137.9 c-4 [2]
157.9 C-6 [2]
159.5 C-2 [2]

The key difference in the NMR spectra of 2-Amino-6-methylpyridin-3-ol compared to 2-
Amino-6-methylpyridine will be the presence of a signal for the hydroxyl proton in the *H NMR
spectrum and a significant downfield shift for the C-3 carbon in the 13C NMR spectrum,
accompanied by the absence of a signal for a proton at the 3-position.

Experimental Protocols

A general workflow for the structural confirmation of a synthesized compound like 2-Amino-6-
methylpyridin-3-ol using NMR is outlined below.
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NMR Analysis Workflow
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Figure 2: General Workflow for Structural Confirmation by NMR.
A standard protocol for acquiring *H and 3C NMR spectra is as follows:
1. Sample Preparation:
o Weigh approximately 5-10 mg of the purified compound.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-ds). The choice of solvent is critical and should dissolve the compound well

without reacting with it.
o Transfer the solution to a clean, dry 5 mm NMR tube.

2. 'H NMR Spectroscopy:
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e The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

o Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2
seconds.

e The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
» A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
3. 13C NMR Spectroscopy:

e The spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or
125 MHz.

» Proton decoupling is employed to simplify the spectrum, resulting in single lines for each
unique carbon atom.

o A wider spectral width is used (typically 0-220 ppm).

e Due to the low natural abundance of 13C, a larger number of scans and a longer relaxation
delay may be required to achieve an adequate signal-to-noise ratio.

4. Data Processing and Analysis:
o The raw data (Free Induction Decay) is processed using a Fourier transform.
e The resulting spectrum is phased and baseline corrected.

» Chemical shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
Tetramethylsilane, TMS).

e The chemical shifts, multiplicities, and coupling constants (for 'H NMR) are analyzed to
elucidate the molecular structure.

Conclusion

The structural confirmation of 2-Amino-6-methylpyridin-3-ol can be confidently achieved
through a combined analysis of *H and *3C NMR spectroscopy. By comparing the experimental
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data with the predicted spectra and the data from the known isomer, 2-Amino-6-methylpyridine,
researchers can unequivocally verify the identity and purity of the target compound. The
provided experimental protocols offer a standardized approach for obtaining high-quality NMR
data for this and other novel organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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